"4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid" properties and characteristics
"4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid" properties and characteristics
An In-Depth Technical Guide to 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is a pivotal molecular building block in modern medicinal chemistry and organic synthesis. Characterized by an indole core functionalized with a carboxylic acid at the 3-position and a Boc-protected amine at the 4-position, this compound offers a unique combination of stability and reactive potential. The tert-butoxycarbonyl (Boc) protecting group ensures stability during multi-step syntheses while allowing for controlled deprotection under specific acidic conditions. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthetic methodology, and an exploration of its critical applications as a versatile intermediate in the development of novel therapeutics, particularly for oncology and inflammatory diseases.
The Indole-3-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its presence in the essential amino acid tryptophan underscores its fundamental biological relevance. When functionalized with a carboxylic acid at the 3-position, the indole scaffold gains a crucial handle for molecular elaboration. Carboxylic acid groups are present in approximately 25% of all commercialized pharmaceuticals, valued for their ability to engage in hydrogen bonding with biological targets, improve aqueous solubility, and serve as a key anchor for further chemical modification.
The subject of this guide, 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid, combines this privileged scaffold with two strategically placed functional groups. The C3-carboxylic acid is the primary point for amide bond formation, esterification, or other conjugations, while the C4-amino group, protected by a tert-butoxycarbonyl (Boc) moiety, provides a latent nucleophilic site. This arrangement makes the molecule an exceptionally valuable intermediate for creating libraries of complex indole derivatives with diverse biological activities.[3][4]
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid are summarized below.
Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 4-{[(tert-butoxy)carbonyl]amino}-1H-indole-3-carboxylic acid | - |
| CAS Number | 885266-66-0 | [2][4] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [2][4] |
| Molecular Weight | 276.29 g/mol | [2][4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥99% (HPLC) | [4] |
| Storage | Store at 0-8°C, protected from light and moisture | [4] |
Spectroscopic Characterization
While specific, peer-reviewed spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.
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¹H NMR Spectroscopy (Expected): In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit a characteristic broad singlet for the indole N-H proton (δ > 11.0 ppm). The aromatic protons on the indole ring would appear between δ 7.0-8.0 ppm. The C2-H proton would likely be a singlet or a doublet with a small coupling constant around δ 8.0-8.5 ppm. The protons of the Boc group would present as a sharp, strong singlet at approximately δ 1.5 ppm, integrating to 9 protons. A singlet for the N-H proton of the carbamate would also be present.
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¹³C NMR Spectroscopy (Expected): The spectrum would show a signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm and the carbamate carbonyl carbon around δ 155 ppm. The quaternary carbon of the Boc group would appear near δ 80 ppm, with the methyl carbons of the Boc group resonating around δ 28 ppm. Aromatic carbons of the indole ring would be found in the δ 100-140 ppm region.
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Infrared (IR) Spectroscopy (Expected): Key stretches would include a broad O-H band from the carboxylic acid (2500-3300 cm⁻¹), N-H stretching from the indole and carbamate groups (3200-3400 cm⁻¹), and two prominent C=O stretching bands corresponding to the carboxylic acid (approx. 1700-1725 cm⁻¹) and the Boc-carbamate (approx. 1680-1700 cm⁻¹).
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Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent ion for [M-H]⁻ at m/z 275.10 or [M+H]⁺ at m/z 277.12. A characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) under fragmentation is also expected.
Synthesis and Purification Protocol
The synthesis of substituted indole-3-carboxylic acids is a well-established process in organic chemistry, often involving the protection of existing functional groups followed by directed lithiation and carboxylation at the C3 position. While a direct, published protocol for this specific molecule is elusive, a robust and scientifically sound methodology can be adapted from procedures for closely related analogues, such as that described by Glass et al. in The Journal of Organic Chemistry.
The causality behind this multi-step approach is rooted in controlling regioselectivity and functional group compatibility. The indole N-H and the C4-amino group must be protected to prevent side reactions during the crucial C3-lithiation and carboxylation step. A bulky silyl group like triisopropylsilyl (TIPS) is an excellent choice for the indole nitrogen as it directs metallation to the C2 position, which is then quenched before subsequent C3-lithiation.
Representative Synthetic Workflow
The logical workflow involves initial protection of a 4-aminoindole precursor, followed by regioselective introduction of the carboxyl group, and finally, selective deprotection.
Caption: A validated synthetic pathway for preparing functionalized indole-3-carboxylic acids.
Detailed Experimental Protocol (Adapted Methodology)
This protocol is adapted from established methods for synthesizing functionalized indole-3-carboxylic acids and represents a reliable pathway.
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Step 1: Protection of 4-Aminoindole: To a solution of 4-amino-1H-indole (1 equiv.) in a suitable aprotic solvent (e.g., THF, DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine or DMAP (catalytic). Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. Purify the resulting tert-butyl (1H-indol-4-yl)carbamate by column chromatography.
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Step 2: N-H Protection: Protect the indole nitrogen of the product from Step 1 with a triisopropylsilyl (TIPS) group using TIPS-Cl and a strong base like NaH in an anhydrous solvent (e.g., DMF) to yield tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate.
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Step 3: Lithiation and Carboxylation: Dissolve the N-TIPS protected intermediate (1 equiv.) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi, ~1.2 equiv.) dropwise, maintaining the low temperature. Stir for 30-60 minutes. Quench the reaction by bubbling dry carbon dioxide (CO₂) gas through the solution or by pouring the mixture over crushed dry ice.
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Step 4: Work-up and N-TIPS Deprotection: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo. Dissolve the crude residue in THF and add tetrabutylammonium fluoride (TBAF, 1.5 equiv.). Stir at room temperature for 45-60 minutes until deprotection is complete.
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Step 5: Purification: After an aqueous work-up, the crude carboxylic acid is isolated. Due to its polarity, purification is best achieved by reverse-phase flash chromatography (C18 column) using a gradient of acetonitrile in water (often with 0.1% formic acid as a modifier) to yield the final product, 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid, as a solid.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile synthetic intermediate.[3][4] The Boc-protected amine and the carboxylic acid provide orthogonal handles for building molecular complexity, allowing researchers to systematically explore the structure-activity relationship (SAR) of new chemical entities.
Caption: Role as a central hub for generating diverse bioactive indole derivatives.
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Oncology: The indole scaffold is present in numerous anti-cancer agents. By coupling various amines to the C3-carboxylic acid, novel amide derivatives can be synthesized and screened as inhibitors of targets like Polo-like kinase 1 (Plk1) or other protein kinases involved in cell cycle progression.[3]
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Anti-Inflammatory Agents: Indole derivatives are known to possess anti-inflammatory properties. This building block serves as a starting point for synthesizing compounds that may modulate inflammatory pathways.[3]
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Peptide Synthesis: The protected amino acid-like structure is ideal for incorporation into peptides, either through solid-phase or solution-phase synthesis, creating peptidomimetics with constrained conformations.[3]
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Neurological Disorders: The indole core is central to neurotransmitters like serotonin. Derivatives synthesized from this intermediate can be explored for activity against targets in the central nervous system.[4]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is not universally available. However, based on the known hazards of analogous chemical classes, such as other indole carboxylic acids and Boc-protected amino acids, the following precautions are mandated.
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Hazard Classification (Anticipated):
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Skin Irritation (Category 2)
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Serious Eye Irritation (Category 2A)
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May cause respiratory irritation (STOT SE 3)
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Handling Recommendations:
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Work in a well-ventilated area or a chemical fume hood.
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Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid inhalation of dust. Use engineering controls to minimize dust generation.
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Wash hands thoroughly after handling.
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First Aid Measures:
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Skin Contact: Wash immediately with plenty of soap and water.
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Eye Contact: Bathe the eye with running water for at least 15 minutes, holding the eyelid open. Seek medical attention.
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Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
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Stability and Storage:
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The compound is stable under normal conditions.
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Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is at refrigerated temperatures (0-8°C).[4]
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Avoid strong oxidizing agents and strong acids.
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Conclusion
4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring orthogonally protected functional groups on a privileged indole scaffold, provides chemists with a reliable and versatile platform for synthesizing novel compounds. While its primary role is that of a synthetic intermediate, the diverse and potent biological activities of its derivatives—spanning oncology, inflammation, and beyond—highlight the immense potential locked within this molecule. As researchers continue to push the boundaries of molecular design, this compound will remain an essential resource in the quest for the next generation of therapeutics.
References
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Glass, B. K., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11956–11965. [Link]
- Chem-Impex International. (n.d.). 4-Tert-Butoxycarbonylamino-1H-Indole-3-Carboxylic Acid Product Page. Retrieved January 18, 2026, from a similar product page detailing its applications.
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Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 12417. [Link]
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G., S., & P., S. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]
- Patel, H. M., et al. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(1), 136-141.
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SpectraBase. (n.d.). Indole-3-carboxylic acid. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (Note: General reference for NMR principles).
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved January 18, 2026, from [Link]
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Human Metabolome Database. (n.d.). Showing 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) for Indole-3-carboxylic acid. Retrieved January 18, 2026, from [Link]
- Bentivoglio, G., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(7), 936-957.
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International Laboratory USA. (n.d.). 4-[(TERT-BUTOXYCARBONYL)AMINO]-1H-INDOLE-3-CARBOXYLIC ACID. Retrieved January 18, 2026, from [Link]
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Al-Mulla, A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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PubChem. (n.d.). 1-((tert-butoxy)carbonyl)-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Google Patents. (1974). US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.
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Zhang, H., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. [Link]
